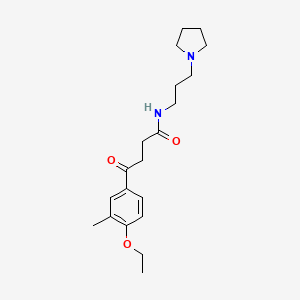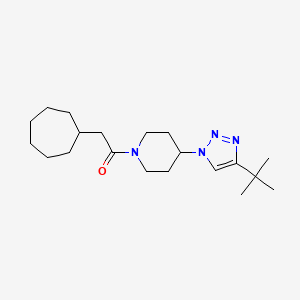
4-(4-ethoxy-3-methylphenyl)-4-oxo-N-(3-pyrrolidin-1-ylpropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-ethoxy-3-methylphenyl)-4-oxo-N-(3-pyrrolidin-1-ylpropyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, EPPB, and it is a highly potent and selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53. The inhibition of this interaction has been shown to have potential therapeutic applications in the treatment of cancer.
作用机制
EPPB works by binding to the HDM2 protein, which prevents it from interacting with the p53 tumor suppressor protein. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. EPPB has been shown to be highly selective for the HDM2-p53 interaction, making it a promising candidate for the development of targeted cancer therapies.
Biochemical and Physiological Effects:
EPPB has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of the HDM2-p53 interaction, EPPB has also been shown to inhibit the ubiquitination of p53, which leads to its stabilization and activation. EPPB has also been shown to induce the expression of p21, a protein that is involved in cell cycle arrest.
实验室实验的优点和局限性
One of the major advantages of EPPB for lab experiments is its high selectivity for the HDM2-p53 interaction. This makes it a valuable tool for studying the p53 pathway and its role in cancer development. However, one limitation of EPPB is its high potency, which can make it difficult to work with in certain experiments. Additionally, the cost of EPPB can be prohibitive for some labs.
未来方向
There are several potential future directions for research on EPPB. One area of interest is the development of novel cancer therapies based on the inhibition of the HDM2-p53 interaction. Another potential direction is the study of the effects of EPPB on other proteins involved in the p53 pathway. Additionally, the development of more cost-effective synthesis methods for EPPB could make it more accessible for labs conducting research in this area.
合成方法
The synthesis of EPPB involves several steps, including the reaction of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid with 3-pyrrolidin-1-ylpropan-1-amine in the presence of a coupling reagent. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, EPPB. This synthesis method has been optimized to produce high yields of pure EPPB.
科学研究应用
EPPB has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapeutics. The inhibition of the HDM2-p53 interaction has been shown to activate the p53 pathway, leading to the induction of cell cycle arrest and apoptosis in cancer cells. This makes EPPB a promising candidate for the development of novel cancer therapies.
属性
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-4-oxo-N-(3-pyrrolidin-1-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-25-19-9-7-17(15-16(19)2)18(23)8-10-20(24)21-11-6-14-22-12-4-5-13-22/h7,9,15H,3-6,8,10-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDVCGEKQTKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CCC(=O)NCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
![methyl 2-{[3-(2-methyl-1H-indol-1-yl)propanoyl]amino}-4-(methylthio)butanoate](/img/structure/B5906816.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)


